

An In-depth Technical Guide to 4-Chloro-2-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-nitrophenol

Cat. No.: B165678

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **4-Chloro-2-nitrophenol** (CAS No: 89-64-5), a key intermediate in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Core Chemical and Physical Properties

4-Chloro-2-nitrophenol is an organic compound that appears as a yellow crystalline solid.[\[5\]](#) [\[6\]](#) Its structure, featuring a phenolic hydroxyl group with both chloro and nitro substituents, makes it a reactive and versatile intermediate in organic synthesis.[\[1\]](#)[\[3\]](#)

Quantitative Data Summary

The fundamental physicochemical properties of **4-Chloro-2-nitrophenol** are summarized in the table below for easy reference.

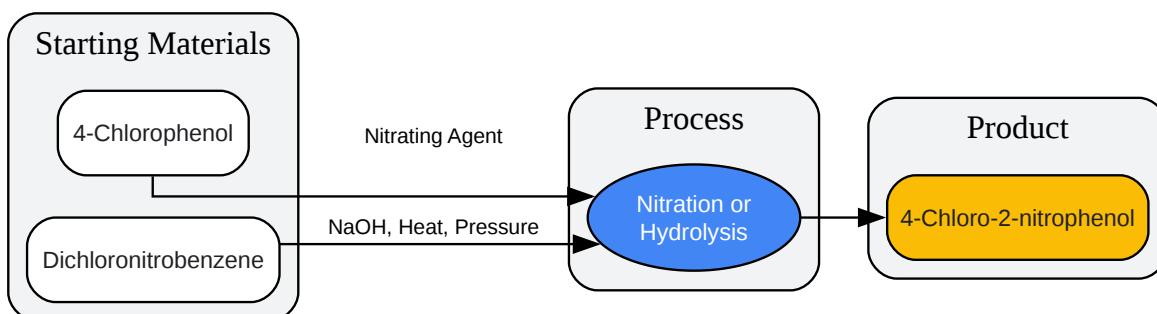
Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ CINO ₃	[1] [3] [5] [7] [8]
Molecular Weight	173.55 g/mol	[1] [3] [5] [8] [9]
Appearance	Yellow crystalline powder/solid	[1] [3] [5] [6] [10]
Melting Point	85-88 °C	[2] [3] [9] [11]
Boiling Point	242.5 °C at 760 mmHg	[3]
Density	1.554 g/cm ³	[3]
Vapor Pressure	0.00778 mmHg	[5] [6]
Flash Point	100.4 °C	[3]
Solubility	Slightly soluble in water; soluble in organic solvents like dioxane, ether, ethanol, and chloroform. [1] [9] [12]	
CAS Number	89-64-5	[1] [7] [9]

Spectral Information

Detailed spectral data is crucial for the identification and characterization of **4-Chloro-2-nitrophenol**. The following analytical techniques have been used, with data available in public repositories:

Data Type	Repository/Source
¹ H NMR Spectra	PubChem [5]
¹³ C NMR Spectra	SpringerMaterials [5]
GC-MS	NIST Mass Spectrometry Data Center [5]
FTIR Spectra	PubChem [5]
FT-Raman Spectra	PubChem (Sigma-Aldrich) [5]

Synthesis and Reactivity

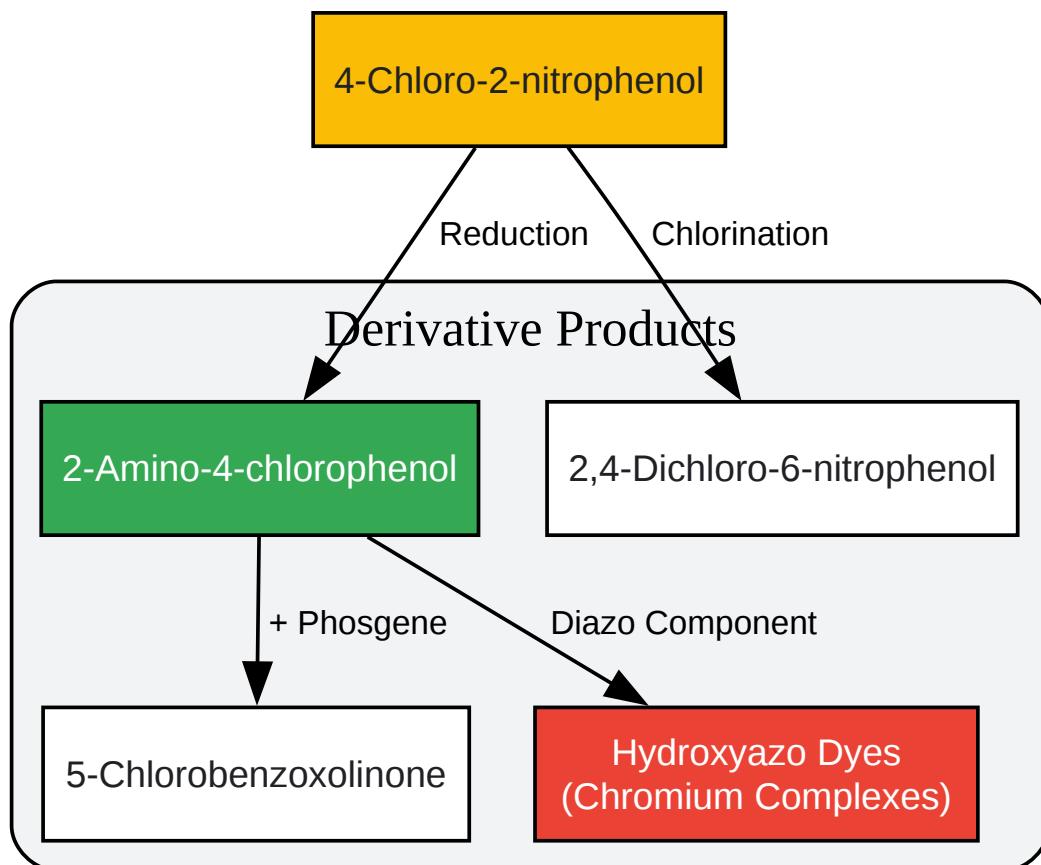

4-Chloro-2-nitrophenol serves as a vital precursor for various substituted aminophenols used in dye and pharmaceutical manufacturing.[1][2]

Common Synthesis Pathways

The industrial synthesis of **4-Chloro-2-nitrophenol** typically involves two primary routes:

- Nitration of 4-Chlorophenol: This process involves the dissolution of 4-chlorophenol in a suitable solvent, followed by the addition of a nitrating agent (such as nitric and sulfuric acid) under controlled temperature conditions.[1]
- Hydrolysis of Dichloronitrobenzene: 1,4-dichloro-2-nitrobenzene or 2,5-dichloronitrobenzene is hydrolyzed using an aqueous solution of sodium hydroxide under pressure and elevated temperatures (e.g., 120-145°C).[11][13][14]

The diagram below illustrates a generalized synthesis workflow.



[Click to download full resolution via product page](#)

Generalized synthesis pathways for **4-Chloro-2-nitrophenol**.

Key Chemical Reactions

The presence of the nitro and chloro groups makes **4-Chloro-2-nitrophenol** a versatile intermediate.^[1] Key reactions include its reduction to produce 2-amino-4-chlorophenol, a crucial component in pharmaceuticals and dyes, and its further chlorination.^[2]

[Click to download full resolution via product page](#)

Key reaction pathways starting from **4-Chloro-2-nitrophenol**.

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are protocols for the synthesis and analytical evaluation of **4-Chloro-2-nitrophenol**.

Protocol: Synthesis via Hydrolysis of 1,4-Dichloro-2-nitrobenzene

This protocol is adapted from established laboratory procedures for preparing **4-chloro-2-nitrophenol**.^[11]

Materials:

- 1,4-dichloro-2-nitrobenzene (48 g, 0.25 mole)
- Sodium hydroxide solution (86 g, 0.75 mole, 50% excess)
- Water (600 ml)
- Concentrated hydrochloric acid
- Dilute salt solution

Equipment:

- Autoclave with a stirrer
- Filtration apparatus
- Beakers
- Oil bath

Procedure:

- Reaction Setup: Place a mixture of 1,4-dichloro-2-nitrobenzene (48 g), sodium hydroxide solution (86 g), and water (600 ml) into an autoclave equipped with a stirrer.
- Heating: Heat the mixture with continuous, rapid stirring for approximately 15 hours at an internal temperature of 145°C (oil bath at 186-190°C). The pressure should remain below 3 atmospheres.
- Isolation of Sodium Salt: After cooling, the autoclave will contain a paste of red crystals, which is the sodium salt of **4-chloro-2-nitrophenol**. Separate these crystals by filtration and wash them with a dilute salt solution.[11]
- Dissolution: Dissolve the collected crystals in about 500 ml of boiling water.
- Purification: Filter the hot solution to remove any undissolved materials.

- Acidification: Strongly acidify the filtrate with concentrated hydrochloric acid.
- Final Product Isolation: Cool the mixture thoroughly. The coarsely crystalline precipitate of **4-chloro-2-nitrophenol** will form. Filter off the product, wash it with cold water, and dry it at room temperature.[11]
- Secondary Recovery (Optional): The original alkaline filtrate can be acidified to yield a few more grams of a less pure product, which can be further purified by steam distillation.[11]

Expected Yield: Approximately 37 grams (85% of theoretical).[11]

Protocol: Adsorption from Aqueous Solution using Graphene

This protocol outlines a batch experiment to evaluate the removal of **4-Chloro-2-nitrophenol** from water, as described in environmental science literature.[15]

Objective: To determine the adsorption capacity of graphene for **4-Chloro-2-nitrophenol** as a function of contact time.

Materials:

- **4-Chloro-2-nitrophenol** (4C2NP) stock solution
- Graphene nanopowder
- Deionized water
- pH adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH)

Procedure:

- Preparation: Prepare a series of flasks each containing a fixed volume and initial concentration of 4C2NP solution (e.g., 10 mg/L).
- Adsorbent Addition: Add a predetermined amount of graphene adsorbent to each flask.
- pH Adjustment: Adjust the pH of the solutions to a desired level (e.g., pH 4.5).

- Agitation: Place the flasks on a shaker and agitate at a constant speed and temperature (e.g., 298 K).
- Sampling: Withdraw samples at various time intervals (e.g., 5, 10, 20, 30, 60, 90 minutes).
- Analysis: Separate the graphene from the solution (e.g., by centrifugation or filtration). Analyze the supernatant for the remaining concentration of 4C2NP using a suitable analytical method like UV-Vis spectrophotometry.
- Data Interpretation: Plot the amount of 4C2NP adsorbed per unit mass of graphene versus contact time to determine the equilibrium time. The study found that adsorption increased rapidly in the first 10 minutes and reached equilibrium in about 60 minutes.[\[15\]](#)

Applications in Research and Drug Development

4-Chloro-2-nitrophenol is a significant building block in several industries.

- Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[\[1\]](#)[\[3\]](#) Its reduction product, 2-amino-4-chlorophenol, is a key intermediate.[\[2\]](#)
- Dye Industry: It is used extensively as an intermediate in the production of azo dyes and other pigments.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Agrochemicals: The compound is utilized in the synthesis of certain pesticides and herbicides.[\[1\]](#)[\[3\]](#)
- Chemical Research: It is a model compound for studying the biodegradation of environmental pollutants and for developing new materials.[\[1\]](#)[\[2\]](#)

Safety and Handling

Proper handling of **4-Chloro-2-nitrophenol** is essential due to its hazardous nature.[\[3\]](#)

GHS Hazard Information

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[\[5\]](#)

Hazard Code	Description	Class
H315	Causes skin irritation	Skin Irritant, Category 2
H319	Causes serious eye irritation	Eye Irritant, Category 2
H335	May cause respiratory irritation	STOT SE, Category 3

Source: PubChem[5]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile rubber), and eye/face protection (e.g., chemical safety goggles).[12][16] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded.[16]
- Engineering Controls: Ensure adequate ventilation. Emergency eyewash fountains and safety showers should be close to the workstation.[16]
- Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as oxidizing agents.[1]
- Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations to minimize impact.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]
- 2. 4-CHLORO-2-NITROPHENOL | 89-64-5 [chemicalbook.com]
- 3. innospk.com [innospk.com]

- 4. CAS 89-64-5: 4-Chloro-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 5. 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-nitrophenol - Hazardous Agents | Haz-Map [haz-map.com]
- 7. 4-Chloro-2-nitrophenol [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. 4-Chloro-2-nitrophenol = 97.0 89-64-5 [sigmaaldrich.com]
- 10. 4-Chloro-2-Nitro phenol Manufacturer | Shreeji Industries [shreejiindustries.net]
- 11. prepchem.com [prepchem.com]
- 12. chembk.com [chembk.com]
- 13. 4-CHLORO-2-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 14. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
- 15. pjoes.com [pjoes.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-2-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165678#4-chloro-2-nitrophenol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com